2-(4-Fluorophenyl)imidazo[1,2-a]pyridine
Description
Significance of the Imidazo[1,2-a]pyridine (B132010) Scaffold in Modern Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is a bicyclic heterocyclic ring system that has garnered substantial attention in the field of medicinal chemistry. nih.gov Its structure, consisting of a fused pyridine (B92270) and imidazole (B134444) ring, imparts a unique combination of properties that make it a "privileged scaffold" in drug discovery. nih.gov This designation is due to its ability to serve as a versatile framework for the development of compounds with a wide array of biological activities. nih.govresearchgate.net
The scaffold's structural rigidity and aromatic nature allow for specific and high-affinity interactions with a variety of biological targets, including enzymes and receptors. researchgate.net The nitrogen atoms within the rings can act as hydrogen bond acceptors, further enhancing binding to target proteins. bio-conferences.org This inherent versatility has led to the investigation of imidazo[1,2-a]pyridine derivatives for a broad spectrum of therapeutic applications, including as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.govbenthamdirect.com The ability of this core structure to be readily modified at various positions allows for the fine-tuning of pharmacological properties, making it a valuable starting point for the design of novel therapeutic agents. researchgate.net
The Distinct Role of the 4-Fluorophenyl Substitution in Enhancing Pharmacological Properties
The incorporation of a 4-fluorophenyl group at the 2-position of the imidazo[1,2-a]pyridine scaffold, as seen in 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine, is a strategic modification aimed at enhancing the molecule's pharmacological profile. The fluorine atom, despite its small size, possesses high electronegativity, which can profoundly influence the properties of the parent molecule. tandfonline.com
One of the key advantages of fluorine substitution is the potential to improve metabolic stability. The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic breakdown by enzymes in the body. tandfonline.com This can lead to a longer duration of action and improved bioavailability of the drug. Furthermore, the presence of fluorine can alter the electronic properties of the molecule, potentially leading to stronger binding interactions with its biological target. tandfonline.comontosight.ai The lipophilicity of the molecule can also be modulated by fluorine substitution, which can affect its ability to cross cell membranes and reach its site of action. tandfonline.com This strategic placement of a fluorine atom is a common and effective tactic in medicinal chemistry to optimize the potency and pharmacokinetic properties of a drug candidate. sci-hub.box
Historical Development and Therapeutic Relevance of Imidazo[1,2-a]pyridine Derivatives
The therapeutic relevance of the imidazo[1,2-a]pyridine class is well-established, with several derivatives having been successfully developed into marketed drugs. nih.govresearchgate.net The journey of these compounds from laboratory synthesis to clinical application underscores the enduring importance of this scaffold.
Early research into imidazo[1,2-a]pyridines laid the groundwork for the discovery of compounds with significant biological activity. Over the years, extensive research has led to the identification of derivatives with a wide range of therapeutic uses. bio-conferences.orgresearchgate.net Notable examples of marketed drugs based on the imidazo[1,2-a]pyridine scaffold include Zolpidem, used for the treatment of insomnia, and Alpidem (B1665719), an anxiolytic agent. nih.govresearchgate.net These successes have fueled continued interest in the development of new imidazo[1,2-a]pyridine-based drugs. epa.govsemanticscholar.org The ongoing exploration of this chemical class has yielded promising candidates for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders. benthamdirect.comnih.govnih.gov The historical success and broad therapeutic potential of imidazo[1,2-a]pyridine derivatives solidify their position as a cornerstone in modern medicinal chemistry. rsc.orgresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluorophenyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2/c14-11-6-4-10(5-7-11)12-9-16-8-2-1-3-13(16)15-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOFVTHZVLYOFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352756 | |
| Record name | 2-(4-fluorophenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644730 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
347-12-6 | |
| Record name | 2-(4-fluorophenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 2 4 Fluorophenyl Imidazo 1,2 a Pyridine Analogues
Strategies for Constructing the Imidazo[1,2-a]pyridine (B132010) Core
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and its synthesis has been the subject of extensive research. Methodologies for its construction are diverse, ranging from classical cyclization reactions to modern multicomponent and microwave-assisted protocols.
Cyclization Reactions Involving 2-Aminopyridines
The most traditional and widely employed method for synthesizing the imidazo[1,2-a]pyridine core involves the reaction of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. nih.gov This reaction, known as the Tschitschibabin synthesis, proceeds via initial N-alkylation of the pyridine (B92270) ring nitrogen of 2-aminopyridine by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the fused imidazole (B134444) ring. bio-conferences.orgacs.org
The versatility of this method allows for the synthesis of a wide range of substituted imidazo[1,2-a]pyridines by varying the substituents on both the 2-aminopyridine and the α-halocarbonyl reactant. acs.org For instance, reacting 2-aminopyridine with 2-bromo-1-(4-fluorophenyl)ethan-1-one directly yields 2-(4-fluorophenyl)imidazo[1,2-a]pyridine. An advantage of this approach is its operational simplicity; some procedures have been developed that require neither a catalyst nor a solvent, proceeding efficiently at moderate temperatures (e.g., 60°C). bio-conferences.org However, a notable limitation is the lachrymatory nature and limited commercial availability of many α-halocarbonyl compounds. nih.gov
Recent advancements have focused on in-situ generation of the α-haloketone. One such method involves a one-pot reaction of an acetophenone, a 2-aminopyridine, and a bromine source like 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃) under solvent-free conditions, which produces the corresponding 2-phenylimidazo[1,2-a]pyridines in excellent yields. nih.gov
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Aminopyridine | α-Bromoacetaldehyde | 150-200°C, sealed tube | Imidazo[1,2-a]pyridine | Modest | bio-conferences.org |
| 2-Aminopyridine | α-Bromo/chloroketones | 60°C, solvent-free, catalyst-free | Substituted Imidazo[1,2-a]pyridines | Not specified | bio-conferences.org |
| Acetophenones | 2-Aminopyridines | [Bmim]Br₃, Na₂CO₃, room temp, solvent-free | 2-Phenylimidazo[1,2-a]pyridines | 72-89% | nih.gov |
Condensation and Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecules like imidazo[1,2-a]pyridines in a single step, offering high atom economy and efficiency. mdpi.comresearchgate.net The Groebke–Blackburn–Bienaymé reaction (GBBR) is a prominent isocyanide-based MCR for synthesizing 3-aminoimidazo[1,2-a]pyridines. mdpi.comsciforum.net This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by an acid such as scandium triflate or ammonium (B1175870) chloride. bio-conferences.orgmdpi.com
Another approach involves a one-pot, three-component condensation of 2-aminopyridine, an aryl aldehyde, and tert-butyl isocyanide, catalyzed by iodine, which proceeds via a [4+1] cycloaddition to afford the imidazo[1,2-a]pyridine derivatives in good yields. rsc.org These MCR strategies streamline the synthetic process by avoiding the isolation of intermediates and often utilize environmentally benign catalysts. mdpi.comrsc.org Other one-pot methods include the reaction of arylglyoxal monohydrates, 2-aminopyridines, and barbituric acids in water, highlighting a green chemistry approach. researchgate.net
| Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| 2-Aminopyridine, Aldehyde, Isonitrile | Scandium triflate | 3-Aminoimidazo[1,2-a]pyridines | bio-conferences.org |
| 2-Aminopyridine, Aldehyde, Trimethylsilylcyanide | Scandium triflate, Methanol, Microwave | 3-Aminoimidazo[1,2-a]pyridines | bio-conferences.org |
| 2-Aminopyridine, Aldehyde, Terminal Alkyne | Copper catalyst | Imidazo[1,2-a]pyridine derivatives | bio-conferences.org |
| 2-Aminopyrazine/Pyridine, Aryl Aldehyde, tert-Butyl Isocyanide | Iodine, Ethanol, Room temperature | Imidazo[1,2-a]pyrazine (B1224502)/pyridine derivatives | rsc.org |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has been widely adopted to accelerate reaction rates, improve yields, and enhance the green credentials of chemical processes. acs.org The synthesis of the imidazo[1,2-a]pyridine core benefits significantly from this technology. sci-hub.se For instance, the condensation reaction between 2-aminopyridine and phenacyl bromide derivatives to form imidazo[1,2-a]pyridines can be completed in just 60 seconds with yields ranging from 24% to 99% under microwave irradiation. sci-hub.se This is a dramatic reduction in reaction time compared to conventional thermal heating, which can take 40 to 120 minutes. sci-hub.se
Microwave assistance has also been successfully applied to multicomponent reactions. mdpi.com The GBBR, for example, can be performed under microwave irradiation using a green catalyst like ammonium chloride in ethanol, leading to short reaction times and good yields. sciforum.net The use of microwave energy in a catalyst-free annulation reaction of 2-aminopyridines with α-bromoketones in an environmentally friendly water-isopropanol solvent system also provides the target compounds in excellent yields within 5-8 minutes. acs.org These protocols highlight the efficiency and sustainability of microwave-assisted methods for constructing the imidazo[1,2-a]pyridine nucleus. nih.gov
Selective Introduction of the 4-Fluorophenyl Moiety
Attaching the 4-fluorophenyl group at the C2 position of the imidazo[1,2-a]pyridine core can be achieved either by incorporating it into one of the starting materials before cyclization or by functionalizing the pre-formed heterocyclic core.
Electrophilic Aromatic Substitution Pathways
The imidazo[1,2-a]pyridine ring system is a π-electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. Theoretical calculations and experimental evidence have established that the C3 position is the most nucleophilic and thus the primary site for electrophilic attack. acs.orgmdpi.com This is because the intermediate formed by attack at C3 allows the six-membered pyridine ring to maintain its aromaticity, resulting in greater stability compared to the intermediate from attack at C2. stackexchange.comechemi.com
Common electrophilic substitution reactions include nitration and halogenation. For example, nitration of 2-chloroimidazo[1,2-a]pyridine (B1597247) yields 2-chloro-3-nitroimidazo[1,2-a]pyridine. acs.org While direct Friedel-Crafts arylation at the C3 position is a known strategy for C-H functionalization, introducing the 4-fluorophenyl group at the C2 position via this pathway is not typical. mdpi.com Instead, an electrophilic substitution reaction, such as halogenation at the C3 position, can be used as a preliminary step to install a handle for subsequent cross-coupling reactions. If the C3 position is blocked, electrophilic substitution can occur at the C5 position. acs.org
Palladium-Catalyzed Cross-Coupling Methods (e.g., Suzuki, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are highly effective and versatile methods for forming carbon-carbon and carbon-heteroatom bonds, providing a direct route to introduce the 4-fluorophenyl moiety onto the imidazo[1,2-a]pyridine core.
The Suzuki-Miyaura cross-coupling reaction is a prominent example. This reaction typically involves the coupling of a halo-substituted imidazo[1,2-a]pyridine with an arylboronic acid in the presence of a palladium catalyst and a base. For instance, 3-(5-bromo-thiophen-2-yl)-7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine can be coupled with (4-fluorophenyl)boronic acid to synthesize the corresponding 4-fluorophenyl-substituted derivative. nih.gov Similarly, 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands can be synthesized by first preparing a 2,3-diiodo- or 3-bromo-2-iodoimidazo[1,2-a]pyridine, followed by a sequential Suzuki coupling and phosphination. researchgate.netnih.gov
Direct C-H arylation is another powerful palladium-catalyzed method that avoids the pre-functionalization of the heterocycle. acs.org This approach involves the direct coupling of an aryl halide (e.g., 4-fluorobromobenzene) with an imidazo[1,2-a]pyridine. The reaction typically shows high regioselectivity for the C3 position. acs.orgx-mol.com While direct C2 arylation is less common, specific directing groups or reaction conditions can be employed to achieve this selectivity. These cross-coupling methodologies offer a broad substrate scope and functional group tolerance, making them indispensable for the synthesis of this compound and its analogues. rsc.org
Advanced Functionalization and Derivatization at Core Positions
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and its derivatization is crucial for developing novel therapeutic agents. nih.gov Advanced functionalization strategies for this compound analogues focus on modifying the core at several key positions to modulate their physicochemical and biological properties. nih.gov These modifications, particularly at the C3 position of the imidazole ring and various positions on the pyridine and phenyl rings, allow for the systematic exploration of the structure-activity relationship (SAR). nih.govnih.gov Such derivatizations are instrumental in optimizing potency, selectivity, and pharmacokinetic profiles for a range of biological targets. nih.gov
The C3 position of the imidazo[1,2-a]pyridine nucleus is highly amenable to electrophilic substitution, making it a primary target for functionalization.
C3-Alkylation: Several methods have been developed for the C3-alkylation of imidazo[1,2-a]pyridines. One efficient approach is a three-component aza-Friedel–Crafts reaction using Yttrium(III) trifluoromethanesulfonate (B1224126) (Y(OTf)₃) as a Lewis acid catalyst. mdpi.comnih.govdntb.gov.ua This reaction involves imidazo[1,2-a]pyridines, various aldehydes, and amines, proceeding under mild conditions to afford C3-alkylated products in moderate to good yields. mdpi.comnih.gov For instance, the reaction of this compound with p-tolualdehyde and morpholine (B109124) yields the corresponding C3-alkylated product in 83% yield. mdpi.com This method demonstrates broad substrate scope, tolerating both electron-donating and halogen groups on the 2-aryl ring. mdpi.com
Another methodology involves the Lewis acid-catalyzed nucleophilic ring-opening of donor-acceptor (DA) cyclopropanes. acs.org This C3–H alkylation strategy has been shown to be effective for 2-arylimidazo[1,2-a]pyridines, providing C3-alkylated compounds in good to excellent yields (up to 95%). acs.org
Table 1: Examples of C3-Alkylation of 2-Aryl Imidazo[1,2-a]pyridines via Aza-Friedel–Crafts Reaction mdpi.com
| 2-Aryl Imidazo[1,2-a]pyridine Reactant | Aldehyde | Amine | Product Yield (%) |
|---|---|---|---|
| 2-(p-tolyl)imidazo[1,2-a]pyridine | p-tolualdehyde | Morpholine | 92 |
| This compound | p-tolualdehyde | Morpholine | 83 |
| 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | p-tolualdehyde | Morpholine | 80 |
| 2-(4-Bromophenyl)imidazo[1,2-a]pyridine | p-tolualdehyde | Morpholine | 85 |
C-H Cyanation: Direct C-H cyanation at the C3 position has been achieved through an electrochemical oxidative method. organic-chemistry.orgresearchgate.net This metal-free approach utilizes trimethylsilyl (B98337) cyanide (TMSCN) as the cyano source in an undivided electrochemical cell. organic-chemistry.orgresearchgate.net The reaction is promoted by a KH₂PO₄/K₂HPO₄ buffer system and demonstrates high regioselectivity for the C3 position. organic-chemistry.orgresearchgate.net This protocol is compatible with a wide array of substituted imidazo[1,2-a]pyridines, including those with electron-donating and electron-withdrawing groups, providing the C3-cyanated products in good yields. organic-chemistry.org Mechanistic studies suggest the process begins with the oxidation of the imidazo[1,2-a]pyridine at the anode to form a radical cation intermediate. organic-chemistry.orgresearchgate.net
Carbaldehyde Introduction: The compound This compound-3-carbaldehyde (B1332425) is a key intermediate for the synthesis of more complex derivatives. chemimpex.com Its aldehyde functional group serves as a versatile handle for further chemical modifications. chemimpex.com One synthetic route to a related analogue, 3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, involves the reaction of 2-aminopyridine with 2-chloro-2-(diethoxymethyl)-3-(4-fluorophenyl)oxirane in refluxing aqueous ethanol, which yields the product after recrystallization. nih.gov This building block is valuable in pharmaceutical research for creating diverse molecular architectures, particularly in the development of targeted therapies. chemimpex.comnih.gov
Functionalization of the pyridine and phenyl rings of the this compound scaffold is a key strategy for fine-tuning biological activity. Substitutions at the C6 and C7 positions of the pyridine ring have been explored to enhance therapeutic potential. nih.gov
In a study aimed at developing FMS-like tyrosine kinase 3 (FLT3) inhibitors for acute myeloid leukemia, researchers synthesized a series of derivatives with substitutions at the C6 and C7 positions. nih.gov The synthesis involved an initial cyclization reaction to form the imidazo[1,2-a]pyridine core, followed by a Suzuki coupling reaction with various boronic acids to introduce substituents at the desired positions. nih.gov The structure-activity relationship (SAR) studies revealed that the position of the substituent significantly impacted potency. nih.gov Derivatives with a substituent at the C7-position were found to be approximately 10 times more potent than their C6-substituted counterparts. nih.gov
Table 2: C7-Substitution of Imidazo[1,2-a]pyridine-Thiophene Derivatives nih.gov
| Compound Name | Substituent at C7 | Biological Target |
|---|---|---|
| 3-(5-(4-fluorophenyl)thiophen-2-yl)-7-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine | 4-(methylsulfonyl)phenyl | FLT3 Kinase |
The piperazine (B1678402) ring is a common pharmacophore in drug discovery due to its favorable physicochemical and metabolic properties. mdpi.com Incorporating a piperazine moiety into the imidazo[1,2-a]pyridine scaffold has led to the development of potent bioactive compounds, including anticancer agents. researchgate.net
The synthesis of these derivatives typically involves linking the piperazine ring to the imidazo[1,2-a]pyridine core, often at the C6 position. researchgate.net A general synthetic route can involve a nucleophilic aromatic substitution (SNAr) reaction between a halogenated imidazo[1,2-a]pyridine precursor, such as 6-bromo-2-(aryl)imidazo[1,2-a]pyridine, and a suitable piperazine derivative. nih.gov A series of novel piperazine-linked imidazo[1,2-a]pyridine derivatives were designed and synthesized to evaluate their in-vitro cytotoxicity against various cancer cell lines. researchgate.net Several fluorine-containing compounds from this series demonstrated effective cytotoxic profiles against HepG2, HeLa, and MDA-MB-231 cell lines. researchgate.net
Table 3: Examples of Piperazine-Linked Imidazo[1,2-a]pyridine Derivatives with Anticancer Activity researchgate.net
| Compound Name | Cancer Cell Line | Reported Activity (IC₅₀) |
|---|---|---|
| (2-fluorophenyl)(4-(2-(pyridin-2-yl)imidazo[1,2-a]pyridin-6-yl)piperazin-1-yl)methanone | HepG2 | 9.8 μM |
| (4-(2-(pyridin-2-yl)imidazo[1,2-a]pyridin-6-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone | HeLa | 5.8 μM |
| (4-(2-(pyridin-2-yl)imidazo[1,2-a]pyridin-6-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone | HepG2 | 2.0 μM |
| (3-fluorophenyl)(4-(2-(pyridin-2-yl)imidazo[1,2-a]pyridin-6-yl)piperazin-1-yl)methanone | HeLa | 3.5 μM |
The imidazo[1,2-a]pyridine core itself is considered a valuable pharmacophore, and its biological activity can be significantly modulated by attaching other active pharmacophores to the core structure. nih.gov This strategy allows for the development of agents that can interact with specific biological targets, such as protein kinases. nih.govnih.gov
One example is the incorporation of a thiophene (B33073) ring system, which led to the discovery of imidazo[1,2-a]pyridine-thiophene derivatives as potent type-I inhibitors of FLT3 for the treatment of acute myeloid leukemia. nih.gov In these hybrids, the thiophene moiety serves as a critical pharmacophore that contributes to the binding and inhibition of the target kinase. nih.gov
Similarly, linking various substituted phenyl groups via a piperazine tether, as discussed previously, represents another approach to incorporating additional pharmacophoric elements. researchgate.net The nature and substitution pattern of the terminal phenyl ring can drastically influence the biological outcome, as seen in derivatives where 2-fluoro, 3-fluoro, or 2-(trifluoromethyl)phenyl groups were introduced, resulting in potent anticancer agents. researchgate.net The pyridine scaffold itself is another important pharmacophore frequently incorporated into drug candidates. researchgate.net Connecting functionalized pyridine moieties, such as acetyl pyridine, to the imidazo[1,2-a]pyridine core is another explored avenue for creating novel chemical entities with potential therapeutic applications. researchgate.net These targeted modifications underscore the versatility of the this compound scaffold in designing molecules for specific cellular pathways. nih.gov
Structure Activity Relationship Sar Elucidation of 2 4 Fluorophenyl Imidazo 1,2 a Pyridine Series
Influence of the 4-Fluorophenyl Group and its Analogues at Position 2
The nature of the substituent at the C-2 position of the imidazo[1,2-a]pyridine (B132010) ring system is a critical determinant of biological activity. The 4-fluorophenyl group is a common feature in many potent derivatives, and its electronic properties and size play a significant role in molecular recognition and binding affinity to various biological targets.
Research into the antiviral activity of imidazo[1,2-a]pyridine derivatives against human cytomegalovirus (HCMV) has demonstrated that the C-2 substituent strongly influences efficacy. nih.gov While the unsubstituted 2-phenyl analogue shows a certain level of activity, the introduction of a halogen at the para-position of the phenyl ring can significantly modulate this activity. For instance, a 4-chlorophenyl group at C-2 has been shown to be a crucial feature for high binding affinity and selectivity towards peripheral benzodiazepine (B76468) receptors (PBRs). nih.gov
Furthermore, the electronic nature of the substituent on the 2-phenyl ring can impact the physicochemical properties of the molecule. Studies on the fluorescence properties of 2-aryl-imidazo[1,2-a]pyridines have shown that the introduction of electron-donating or electron-withdrawing groups into the phenyl ring can cause blue and red shifts of the emission band, respectively. researchgate.net This highlights the sensitivity of the electronic environment of the scaffold to substitutions at this position.
The antiviral activity is not only dependent on the presence of a substituent but also its nature. For example, in a series of compounds with a thioether side chain at position 3, the antiviral activity was found to be strongly influenced by the C-2 substituent. nih.gov
| Compound ID | C-2 Substituent | Observed Biological Activity/Property | Reference |
| 1 | 2-Phenyl | Baseline activity in various assays. | researchgate.net |
| 2 | 2-(4-Fluorophenyl) | Common motif in biologically active compounds. | nih.gov |
| 3 | 2-(4-Chlorophenyl) | Crucial for high affinity and selectivity for PBRs. | nih.gov |
| 4 | 2-Biphen-4-yl | Subject of conformational studies related to antiviral activity. | nih.gov |
| 5 | 2-Aryl (with electron-donating groups) | Blue shift in fluorescence emission. | researchgate.net |
| 6 | 2-Aryl (with electron-withdrawing groups) | Red shift in fluorescence emission. | researchgate.net |
Impact of Substituents and Linkers at Position 3 on Biological Activity
Position 3 of the imidazo[1,2-a]pyridine nucleus is a key site for modification, and the introduction of various substituents and linkers at this position has profound effects on the biological activity of the resulting compounds. This position is often solvent-exposed in protein binding pockets, making it an ideal point for introducing groups that can modulate potency, selectivity, and pharmacokinetic properties.
A significant body of research has focused on the introduction of acetamide-based side chains at C-3. N,N-dialkylacetamides have been shown to yield compounds with high affinity and selectivity for both central (CBR) and peripheral (PBR) benzodiazepine receptors. nih.gov The nature of the alkyl groups on the terminal nitrogen of the acetamide (B32628) linker can fine-tune the selectivity for these receptor subtypes.
The functionalization of C-3 is not limited to acetamides. The introduction of a carbaldehyde group at this position via the Vilsmeier-Haack reaction provides a versatile intermediate for further elaboration. researchgate.net This aldehyde can be converted into a variety of functional groups, including hydrazones, semicarbazones, and oximes, each with distinct biological profiles. researchgate.net Claisen-Schmidt condensation with aryl ketones to form chalcones, followed by cyclization, has led to the synthesis of 3-pyrimidyl derivatives with antimicrobial activity. researchgate.net
Furthermore, imidazo[1,2-a]pyridine-3-carboxamides have emerged as a particularly promising class of compounds, with several derivatives showing potent activity against Mycobacterium tuberculosis. bio-conferences.org The nature of the substituents on the amide nitrogen is critical for antimycobacterial potency. In the realm of anticancer research, 3-aminoimidazo[1,2-α]pyridine derivatives have been synthesized, with some compounds exhibiting high inhibitory activity against various cancer cell lines. nih.gov The introduction of hydrophilic groups at position 3 has also been explored in the development of PI3Kα inhibitors. nih.gov
| Substituent/Linker at C-3 | Resulting Compound Class | Observed Biological Activity | Reference |
| N,N-Dialkylacetamide | 3-Acetamide derivatives | High affinity and selectivity for benzodiazepine receptors. | nih.gov |
| Carbaldehyde | 3-Formyl derivatives | Versatile synthetic intermediate. | researchgate.net |
| Arylpropenone (Chalcone) | 3-Chalcone derivatives | Precursors to antimicrobial pyrimidines. | researchgate.net |
| Carboxamide | 3-Carboxamide derivatives | Potent antituberculosis activity. | bio-conferences.org |
| Amino | 3-Amino derivatives | Anticancer activity. | nih.gov |
| Hydrophilic groups | Various | PI3Kα inhibition. | nih.gov |
Effects of Remote Substitutions on the Imidazo[1,2-a]pyridine Scaffold (e.g., C6-Methyl, Halogens)
In the context of benzodiazepine receptor ligands, substitutions at C-6 and C-8 have been shown to be particularly important for modulating selectivity between the central and peripheral subtypes. nih.gov Lipophilic substituents at position 8 are crucial for high binding affinity and selectivity towards PBRs. nih.gov The combination of a 6-chloro and an 8-chloro substituent, as seen in the anxiolytic drug Alpidem (B1665719), underscores the importance of halogenation at these positions.
For c-Met inhibitors, the SAR at the 6-position has been investigated, revealing that the introduction of polar groups on a 6-phenyl substituent has a significant influence on cellular activity. nih.gov This suggests that for certain targets, this position can be modified to improve properties such as solubility and cell permeability.
| Position | Substituent | Effect on Biological Activity/Properties | Reference |
| C-6 | Methyl | Present in the hypnotic agent Zolpidem; can enhance binding affinity. | mdpi.com |
| C-6 | Halogens (e.g., Cl) | Modulates activity and selectivity; present in the anxiolytic Alpidem. | nih.gov |
| C-6 | Phenyl with polar groups | Significant influence on cellular activity for c-Met inhibitors. | nih.gov |
| C-8 | Lipophilic groups | Crucial for high binding affinity and selectivity for PBRs. | nih.gov |
| Pyridine (B92270) Ring | Methyl or Halogens | Generally well-tolerated in synthesis, allowing for diverse analogues. | mdpi.com |
Conformational Analysis and its Correlation with Molecular Recognition
X-ray crystallographic studies have provided valuable insights into the solid-state conformation of these molecules. A key conformational parameter is the dihedral angle between the plane of the imidazo[1,2-a]pyridine ring system and the plane of the 2-phenyl ring. In one study of 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, this dihedral angle was found to be 28.61°. nih.gov In another case, 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, the dihedral angle between the imidazo-pyridine fused ring system and the pendant fluorophenyl ring is 53.77°. researchgate.net This angle can be influenced by the nature and size of substituents on both ring systems.
Conformational studies are not only descriptive but can also be predictive of biological activity. For example, in the development of antiulcer agents based on the imidazo[1,2-a]pyridine scaffold, conformational considerations were paramount in the design of potent compounds. The spatial arrangement of key functional groups is essential for effective inhibition of the H+/K+-ATPase enzyme.
More advanced computational and experimental techniques are being employed to understand the dynamic conformational behavior of these molecules in solution and when bound to their targets. For instance, a novel imidazo[1,2-a]pyridine derivative was shown to modulate the activity of the KRASG12D oncoprotein by inducing specific conformational shifts in its switch-I and switch-II regions, mimicking an inactive state of the protein. This highlights the importance of conformational dynamics in achieving a desired biological effect.
| Compound/Series | Conformational Feature | Correlation with Molecular Recognition/Activity | Reference |
| 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde | Dihedral angle of 28.61° between rings. | Defines the spatial relationship of the aromatic systems. | nih.gov |
| 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde | Dihedral angle of 53.77° between rings. | Influences the overall molecular shape and potential for intermolecular interactions. | researchgate.net |
| Antiulcer Imidazo[1,2-a]pyridines | Specific spatial arrangement of functional groups. | Essential for inhibition of H+/K+-ATPase. | researchgate.net |
| KRASG12D Inhibitor | Induction of conformational shifts in the target protein. | Mimics the inactive state of the oncoprotein, leading to inhibition. | nih.gov |
Pharmacological and Biological Activities of 2 4 Fluorophenyl Imidazo 1,2 a Pyridine Derivatives
Neuropharmacological Modulations
Derivatives of 2-(4-fluorophenyl)imidazo[1,2-a]pyridine have been extensively studied for their effects on neuronal signaling pathways, demonstrating a range of activities from sedation to potential antipsychotic and anticonvulsant effects.
Investigations into Antipsychotic-like Activity and Non-Dopaminergic Mechanisms
Intriguingly, beyond their sedative effects, certain derivatives of this compound have been investigated for potential antipsychotic-like activity. This line of inquiry is particularly notable as it explores non-dopaminergic pathways for the treatment of psychosis. Traditional antipsychotic medications primarily act by antagonizing dopamine (B1211576) D2 receptors, a mechanism that can be associated with significant side effects. researchgate.net
Research has shown that potentiation of GABA-A receptor activity, specifically through α1 subunit-containing receptors, can produce antipsychotic-like effects in animal models. researchgate.net This suggests that enhancing inhibitory neurotransmission in certain brain circuits could offer an alternative therapeutic strategy for psychosis. Atypical antipsychotic drugs often exhibit a combined effect of weaker dopamine D2 receptor blockade and more potent serotonin (B10506) 5-HT2A receptor blockade. researchgate.net The exploration of GABA-A PAMs like the this compound derivatives represents a novel approach, moving away from direct dopamine or serotonin receptor antagonism.
Anticonvulsant Properties
The enhancement of GABAergic inhibition is a well-established mechanism for controlling seizures, as seen with benzodiazepines and barbiturates. patsnap.com Given their action as positive allosteric modulators of GABA-A receptors, derivatives of this compound have also been evaluated for their anticonvulsant properties. nih.gov
Studies on various heterocyclic compounds, including those with an imidazo[1,2-a]pyridine (B132010) core, have demonstrated efficacy in animal models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests. nih.govfrontiersin.org For instance, new imidazo[1,2-a]pyridines carrying 1,2,4-triazole (B32235) moieties have shown remarkable anticonvulsant properties. nih.gov The anticonvulsant activity of these compounds is believed to stem from their ability to potentiate GABA-A receptor function, thereby suppressing the excessive neuronal firing that characterizes seizures. mdpi.com
Table 2: Anticonvulsant Activity of a Selected Triazolopyrimidine Derivative in Animal Models
| Compound | MES ED50 (mg/kg) | PTZ ED50 (mg/kg) |
|---|---|---|
| Compound 6d | 15.8 | 14.1 |
| Valproate | >300 | 273.1 |
| Carbamazepine | 8.8 | >300 |
| Diazepam | >100 | 0.2 |
Enzyme Inhibition Profiles
In addition to their effects on ion channels, derivatives of this compound have been found to inhibit the activity of various enzymes, highlighting their potential as multi-target agents.
Kinase Inhibition (e.g., p38 kinase)
The imidazo[1,2-a]pyridine scaffold has been identified as a promising template for the design of kinase inhibitors. nih.gov Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
Specifically, derivatives of this scaffold have been investigated as inhibitors of p38 mitogen-activated protein (MAP) kinase. nih.govnih.gov p38 MAP kinase is involved in inflammatory responses, and its inhibition is a therapeutic target for conditions like rheumatoid arthritis. nih.gov The inhibitory activity of these compounds is often attributed to their ability to compete with ATP for binding to the active site of the kinase. nih.gov While much of the research has focused on pyridinyl-imidazole analogues, the hybridization of the imidazo[1,2-a]pyridine core has led to the development of new structural classes of selective p38 MAP kinase inhibitors. nih.gov
Cholinesterase (AChE, BChE) Inhibition
Derivatives of this compound have also been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netresearchgate.net These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for Alzheimer's disease. nih.gov
Several studies have reported that imidazo[1,2-a]pyridine derivatives can exhibit potent inhibitory activity against both AChE and BChE. researchgate.netresearchgate.net The structure-activity relationship of these compounds often reveals that the nature and position of substituents on the imidazo[1,2-a]pyridine ring and the 2-phenyl ring significantly influence their inhibitory potency. For example, a series of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide derivatives demonstrated good inhibitory activities against both enzymes. researchgate.net
Table 3: Cholinesterase Inhibitory Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| Compound 4a | 0.98 ± 0.04 | 1.12 ± 0.05 |
| Compound 4g | 1.15 ± 0.06 | 0.85 ± 0.03 |
| Compound 4l | 1.32 ± 0.07 | 1.25 ± 0.06 |
| Donepezil (Reference) | 0.024 ± 0.001 | 3.54 ± 0.12 |
Lipoxygenase (LOX) Inhibition
While direct studies on the lipoxygenase (LOX) inhibitory activity of this compound are not extensively documented in the available literature, the broader class of imidazo[1,2-a]pyridine derivatives has been investigated for this anti-inflammatory mechanism. For instance, a novel series of 5-lipoxygenase (5-LO) inhibitors was developed based on an imidazo[1,2-a]pyridine scaffold. One potent compound identified in these studies was N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridine-3-amine, which demonstrated significant 5-LO inhibition with an IC50 value of 0.16 µM in intact cells and 0.1 µM in a cell-free assay. These findings suggest that the imidazo[1,2-a]pyridine core can serve as a valuable template for the design of new LOX inhibitors. Further research is needed to determine if the 2-(4-fluorophenyl) substitution confers similar or enhanced inhibitory properties against lipoxygenases.
Aldehyde Dehydrogenase (ALDH1A3) Inhibition and Isoform Selectivity
Derivatives of imidazo[1,2-a]pyridine have emerged as a novel class of inhibitors targeting aldehyde dehydrogenases (ALDH), particularly the ALDH1A3 isoform, which is overexpressed in various cancer stem cells and is associated with poor prognosis. researchgate.net While direct inhibitory data for this compound is limited, a closely related positional isomer, 6-(4-fluorophenyl)-2-phenylimidazo[1,2-a]pyridine (referred to as compound 3b in some studies), has shown remarkable activity. researchgate.net
This compound demonstrated potent and selective inhibition of the ALDH1A3 isoform. researchgate.net The inhibitory profile of imidazo[1,2-a]pyridine derivatives is influenced by the substitution pattern on the phenyl rings. For example, a related derivative, NR6 , has been identified as a potent and selective competitive inhibitor of ALDH1A3 with an IC50 of 5.3 ± 1.5 μM and a Ki of 3.7 ± 0.4 μM. mdpi.com The selectivity of these compounds for ALDH1A3 over other isoforms like ALDH1A1 and ALDH1A2 is a critical aspect of their therapeutic potential. mdpi.com
The biological impact of this enzymatic inhibition is significant. The 6-(4-fluorophenyl) derivative, compound 3b , was found to decrease the cell viability of patient-derived glioblastoma stem-like cells with high potency, exhibiting IC50 values in the nanomolar to picomolar range. researchgate.net
| Compound | Cell Line | IC50 |
|---|---|---|
| 6-(4-fluorophenyl)-2-phenylimidazo[1,2-a]pyridine (3b) | Proneural (PN-157) | 25.2 nM |
| Mesenchymal (MES-267) | 63.4 nM | |
| Mesenchymal (MES-374) | 2.58 pM |
Antimicrobial Enzyme Interference (e.g., Bacterial ATPases)
The imidazo[1,2-a]pyridine scaffold has been identified as a promising framework for the development of agents that interfere with essential bacterial enzymes. Specifically, derivatives of this class have been shown to target the ATPase domains of bacterial DNA gyrase and topoisomerase IV. ebi.ac.uk These enzymes are crucial for bacterial DNA replication, making them excellent targets for antibacterial drugs. Dual inhibitors based on a 5-(2-pyrimidinyl)-imidazo[1,2-a]pyridine template have exhibited potent activity against a range of bacteria. ebi.ac.uk
Furthermore, a novel series of 8-amino imidazo[1,2-a]pyrazine (B1224502) derivatives, which are structurally related to imidazo[1,2-a]pyridines, have been developed as inhibitors of the VirB11 ATPase HP0525. nih.govresearchgate.net This enzyme is a key component of the bacterial type IV secretion system, which is essential for the virulence of many pathogenic bacteria. nih.govresearchgate.net While specific data for this compound is not available, the demonstrated activity of related compounds highlights the potential of this chemical class to interfere with bacterial ATPases.
Anti-infective and Antiparasitic Efficacy
Antimicrobial Activity (Antibacterial, Antifungal)
The imidazo[1,2-a]pyridine nucleus is a core component of various compounds exhibiting a broad spectrum of antimicrobial activities. Numerous studies have reported the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives against both bacterial and fungal pathogens.
In terms of antibacterial activity, derivatives have shown moderate to good inhibition against both Gram-positive and Gram-negative bacteria. For instance, a series of 2-amino-4-(p-substituted phenyl)-oxazole derivatives, which share some structural similarities, were tested against various bacterial strains. Another study on imidazo[4,5-b]pyridine derivatives demonstrated greater sensitivity for Gram-positive bacteria like Bacillus cereus compared to Gram-negative bacteria such as Escherichia coli. mdpi.com A separate investigation of 5-(2-pyrimidinyl)-imidazo[1,2-a]pyridines reported MIC values ranging from 0.06 to 64 µg/mL against Staphylococcus aureus and Streptococcus pneumoniae. ebi.ac.uk
Regarding antifungal activity, various imidazo[1,2-a]pyridine derivatives have been screened against pathogenic fungi. For example, some newly synthesized imine derivatives of imidazo[1,2-a]pyridine showed promising activity against Candida albicans, Saccharomyces cerevisiae, and Aspergillus brasiliensis. researchgate.net Another study focused on 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives, with some compounds showing activity against a resistant strain of Candida albicans with MIC values below 300 µmol/L. scirp.org
While these findings underscore the potential of the imidazo[1,2-a]pyridine scaffold in developing new antimicrobial agents, specific MIC data for this compound against a wide range of bacterial and fungal strains are not yet available in the reviewed literature.
| Compound Class | Organism | Activity Range (MIC) |
|---|---|---|
| 5-(2-Pyrimidinyl)-imidazo[1,2-a]pyridines | S. aureus, S. pneumoniae | 0.06-64 µg/mL |
| 3-Imidazo[1,2-a]pyridinyl-1-arylpropenones | C. albicans (resistant) | <300 µmol/L |
Antiprotozoal Activity (e.g., against Toxoplasma gondii)
The therapeutic potential of imidazo[1,2-a]pyridine derivatives extends to protozoal infections. While specific studies on the activity of this compound against Toxoplasma gondii are not prominent, research on related heterocyclic systems indicates a promising avenue for exploration. For example, compounds with an imidazole-thiosemicarbazide scaffold have been identified as potent and selective anti-Toxoplasma gondii agents. researchgate.netnih.gov Optimization of this scaffold led to the discovery of a cyclic analogue with a 1,2,4-triazole core that displayed a high selectivity index against the parasite. nih.gov
Furthermore, studies on other heterocyclic structures have demonstrated significant anti-Toxoplasma activity. For instance, 2-nitroimidazole (B3424786) has shown potent anti-tachyzoite activity with an IC50 value of 5.43 µM. brieflands.com Quinolone derivatives have also been investigated, with trovafloxacin (B114552) being the most potent against T. gondii with an IC50 of 0.4 mg/liter. nih.gov These findings suggest that nitrogen-containing heterocyclic compounds are a rich source for the discovery of new antiprotozoal agents, and the this compound scaffold warrants further investigation in this context.
Antiviral Activity (e.g., against HIV-1, HIV-2)
The imidazo[1,2-a]pyridine scaffold is recognized for its antiviral properties, with research demonstrating activity against various viruses, including Human Immunodeficiency Virus (HIV). nih.govnih.gov A study on a series of imidazo[1,2-a]pyridine-Schiff base derivatives evaluated their in vitro antiviral activity against HIV-1 and HIV-2 in MT-4 cells. nih.govrsc.org
One of the synthesized compounds, (E)-1-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)-N-(4-methoxybenzylidene)methanamine (compound 4a ), which contains the this compound moiety, displayed notable activity. rsc.org This compound exhibited EC50 values of 82.02 µg/mL against HIV-1 and 47.72 µg/mL against HIV-2. rsc.org This indicates a degree of selective activity against the HIV-2 strain. The study also included molecular docking to understand the interaction mechanism with HIV-1 reverse transcriptase. nih.govrsc.org
| Compound | Virus | EC50 (µg/mL) |
|---|---|---|
| (E)-1-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)-N-(4-methoxybenzylidene)methanamine (4a) | HIV-1 | 82.02 |
| HIV-2 | 47.72 |
These findings highlight the potential of the this compound scaffold as a basis for the development of novel antiviral agents.
Anti-cancer and Anti-proliferative Effects
Derivatives of this compound have emerged as a significant area of research in oncology, demonstrating notable anti-cancer and anti-proliferative activities. These compounds have been investigated for their cytotoxic effects against a variety of human cancer cell lines and for their specific mechanisms of action, including their role as covalent anticancer agents.
Cytotoxicity against Various Human Cancer Cell Lines (e.g., HepG2, HeLa, MDA-MB-231, MCF-7, Glioblastoma Stem Cells)
The imidazo[1,2-a]pyridine scaffold is a key component in the development of novel anti-cancer therapeutics due to its wide range of biological activities. researchgate.netresearchgate.net The introduction of a 2-(4-fluorophenyl) group, in particular, has been a focal point of synthetic efforts to enhance cytotoxic potential.
Studies have demonstrated the potent cytotoxic effects of various imidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines. nih.gov For instance, certain derivatives have shown significant activity against liver cancer (HepG2), breast cancer (MCF-7), and cervical cancer (HeLa) cell lines. researchgate.netrsc.org Specifically, novel synthesized pyrazole (B372694) derivatives incorporating an imidazo[1,2-a]pyridine moiety have been evaluated for their efficacy against breast cancer. rdd.edu.iq
Research has also highlighted the potential of these compounds against particularly aggressive and difficult-to-treat cancers. A novel class of imidazo[1,2-a]pyridine derivatives has been identified as inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in glioblastoma stem cells, suggesting a targeted therapeutic strategy for this deadly brain tumor. nih.gov
The table below summarizes the cytotoxic activity of selected imidazo[1,2-a]pyridine derivatives against various cancer cell lines.
| Compound Type | Cell Line | Effect | Reference |
| Imidazo[1,2-a]pyridine derivatives | HepG2 (Liver), MCF-7 (Breast), A375 (Melanoma) | Significant anti-cancer activities | rsc.org |
| Novel Imidazo[1,2-a]pyridines (IP-5, IP-6, IP-7) | HCC1937 (Breast) | Strong cytotoxic impact (IC50 values of 45µM for IP-5 and 47.7µM for IP-6) | nih.gov |
| 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives | MCF-7 (Breast), MDA-MB-468 (Breast), K562 (Leukemia), SaOS2 (Osteosarcoma) | Moderate cytotoxic activity | nih.gov |
| Benzo nih.govnih.govimidazo[1,2-a]pyrimidine derivatives | HepG2 (Liver), MCF-7 (Breast) | Cytotoxic activity | ekb.eg |
| Imidazo[1,2-a]pyridine derivatives | Glioblastoma Stem Cells | Inhibition of aldehyde dehydrogenase | nih.gov |
Mechanisms of Action as Covalent Anticancer Agents
A significant advancement in the study of this compound derivatives is the exploration of their potential as covalent anticancer agents. researchgate.net The success of targeted covalent inhibitors in cancer therapy has prompted the investigation of new molecular scaffolds that can form covalent bonds with their biological targets. nih.govrsc.org The imidazo[1,2-a]pyridine core has been identified as a suitable backbone for the development of such inhibitors. nih.govrsc.org
Research has focused on synthesizing novel derivatives that can act as covalent inhibitors of specific molecular targets, such as KRAS G12C, a common mutation in intractable cancers. nih.govrsc.org These studies have not only demonstrated the potential of these compounds as lead structures for cancer treatment but also validated the utility of the imidazo[1,2-a]pyridine scaffold for discovering new covalent anticancer agents. nih.govrsc.org
Anti-inflammatory Properties
The imidazo[1,2-a]pyridine nucleus is associated with significant anti-inflammatory properties. rdd.edu.iqnih.gov Derivatives of this compound have been shown to exert their anti-inflammatory effects through various mechanisms, most notably through the inhibition of cyclooxygenase (COX) enzymes.
Several studies have synthesized and evaluated novel imidazo[1,2-a]pyridine derivatives as selective COX-2 inhibitors. nih.gov The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. Molecular docking studies have further elucidated the binding modes of these compounds within the active site of the COX-2 enzyme, supporting their observed in vitro potency. nih.gov
A novel synthetic imidazo[1,2-a]pyridine derivative, MIA, has been shown to reduce inflammatory cytokines in breast and ovarian cancer cell lines. nih.gov Its anti-inflammatory effects are attributed to the modulation of the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov This highlights a dual role for these compounds in possessing both anti-cancer and anti-inflammatory activities.
Anti-apoptotic Mechanisms
Recent studies have indicated that some imidazo[1,2-a]pyridine derivatives can induce apoptosis in cancer cells through mechanisms that involve the generation of oxidative stress. tezu.ernet.in For instance, novel imidazo[1,2-a]pyridine derivatives (IMPAs) have been shown to induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase-mediated oxidative stress. nih.gov
The induction of apoptosis is a key mechanism for the anti-cancer effects of these compounds. Research on novel imidazo[1,2-a]pyridine compounds against breast cancer cells has shown that they can induce an extrinsic apoptosis pathway, as evidenced by the increased activity of caspase 7 and caspase 8, and an increase in PARP cleavage. nih.gov Furthermore, these compounds can cause cell cycle arrest, as indicated by increased levels of p53 and p21 proteins. nih.govwaocp.org
Antioxidant Activity
In addition to their other biological activities, derivatives of the imidazo[1,2-a]pyridine scaffold have been investigated for their antioxidant properties. researchgate.net The ability of these compounds to scavenge free radicals has been evaluated using methods such as the DPPH and ABTS assays. researchgate.net
Newly synthesized pyrazole and 2-oxo-3H-pyrimidine derivatives containing the imidazo[1,2-a]pyridine core have demonstrated excellent, moderate, or equivalent antioxidant activity when compared to the standard, ascorbic acid. jmchemsci.com These findings suggest that the imidazo[1,2-a]pyridine scaffold can be a valuable component in the design of new antioxidant agents. researchgate.netjmchemsci.com
Preclinical Evaluation and Drug Candidate Development
Assessment of Metabolic Stability and Biotransformation Pathways
The presence of a fluorine atom at the 4-position of the phenyl ring, as in 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine, has been shown to trigger rapid metabolic degradation, resulting in low metabolic stability. nih.gov This is a known issue for this chemical class; for instance, placing chlorine atoms at the furthest positions of the 2-phenylimidazo[1,2-a]pyridine (B181562) system in compounds like alpidem (B1665719) also leads to rapid metabolism. nih.gov Common phase-I metabolic pathways for related fluorinated phenyl pyridine (B92270) compounds include hydroxylation. worktribe.com
To address the issue of metabolic vulnerability, researchers have explored bioisosteric replacement, substituting the imidazo[1,2-a]pyridine (B132010) core with a 1H-benzo[d]imidazole scaffold. nih.govacs.org This modification has led to the identification of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles as positive allosteric modulators of the GABA-A receptor with significantly improved metabolic stability. nih.govnih.gov For example, under experimental conditions where a related imidazo[1,2-a]pyridine derivative was extensively metabolized, a benzimidazole (B57391) analogue remained 89.13% unchanged, with only a single hydroxylated metabolite observed. nih.gov
| Scaffold | Key Feature | Metabolic Stability Profile | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine | Fluorine at 4-phenyl position | Associated with rapid biotransformation and low metabolic stability. | nih.govnih.gov |
| 1H-benzo[d]imidazole (Bioisostere) | 2-(4-fluorophenyl) substitution | Demonstrates improved metabolic stability, with a significant percentage of the parent compound remaining after incubation with liver microsomes. | nih.govacs.org |
Evaluation of Potential Organ Toxicity (e.g., Hepatotoxicity)
The preclinical assessment of organ toxicity, particularly drug-induced liver injury (DILI), is a critical step in drug development. nih.gov The liver is a primary site of drug metabolism and is therefore susceptible to toxicity from xenobiotics. nih.gov For the imidazo[1,2-a]pyridine class, hepatotoxicity is a potential concern that requires careful evaluation.
While some studies on specific fluorinated imidazo[1,2-a]pyridine derivatives designed for antipsychotic activity reported a lack of hepatotoxicity in their preliminary screens nih.govebi.ac.uk, the broader chemical class has prompted efforts to design compounds with a reduced potential for liver injury. nih.govnih.gov The development of bioisosteres, such as 2-(4-fluorophenyl)-1H-benzo[d]imidazoles, was partly driven by the goal of identifying new scaffolds that mitigate the high metabolic vulnerability and potential hepatotoxicity associated with some imidazo[1,2-a]pyridine derivatives. acs.org
Preclinical toxicology studies on related 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic properties showed no signs of hepatic or renal toxicity in their specific experimental models. nih.gov These evaluations typically involve measuring biomarkers of liver and kidney function to detect any flags for toxicity. nih.gov
| Compound Class/Derivative | Toxicity Finding | Context | Reference |
|---|---|---|---|
| Selected fluorinated imidazo[1,2-a]pyridines | Lack of hepatotoxicity reported in preliminary screens. | Evaluation for potential antipsychotic agents. | nih.govebi.ac.uk |
| 2,3-substituted imidazo[1,2-a]pyridines | No signs of hepatic or renal toxicity observed. | Exploratory toxicology studies for antiparasitic agents. | nih.gov |
| 2-(4-fluorophenyl)-1H-benzo[d]imidazoles (Bioisosteres) | Developed with the aim of reducing the potential for hepatotoxicity. | Strategy to improve the safety profile compared to the imidazo[1,2-a]pyridine scaffold. | nih.govnih.govacs.org |
Investigating Membrane Interactions and Permeability
Understanding how a compound interacts with and permeates cell membranes is fundamental to predicting its absorption, distribution, and ability to reach its target. Research on derivatives of this compound has utilized advanced biophysical techniques to probe these interactions. nih.gov
A study involving a series of 2-(4-fluorophenyl)-3-(pyridin-4-yl)imidazo[1,2-a]pyridine derivatives, which varied by the length of a hydroxyalkylamino side chain at position 6, investigated their interactions with model phospholipid membranes using Nuclear Magnetic Resonance (NMR) and Electron Spin Resonance (ESR). nih.gov The results showed that the nature of the side chain dramatically influenced membrane interaction.
The derivative with the shortest chain (hydroxyethylamino, compound 3a) was found to be located within the external layer of the membrane, close to the polar headgroup. nih.gov This interaction resulted in a measurable decrease in the membrane's phase transition temperature. In contrast, the derivatives with longer side chains (hydroxybutylamino, 3b, and hydroxyhexylamino, 3c) did not show significant interaction with the membranes. nih.gov These findings highlight the critical role that specific structural modifications play in governing the interaction of the this compound scaffold with biological membranes.
| Derivative (Side chain at position 6) | Membrane Interaction | Location in Membrane | Techniques Used | Reference |
|---|---|---|---|---|
| Hydroxyethylamino (3a) | Significant interaction | Close to the polar headgroup of the external layer | NMR, ESR | nih.gov |
| Hydroxybutylamino (3b) | No significant interaction (formed external adducts) | Superficial | NMR | nih.gov |
| Hydroxyhexylamino (3c) | No significant interaction | N/A | NMR | nih.gov |
Computational Chemistry and Molecular Modeling for 2 4 Fluorophenyl Imidazo 1,2 a Pyridine Research
Quantum Chemical Calculations (e.g., DFT Studies on Reactivity and Electronic Properties)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine and its derivatives. DFT studies are employed to optimize molecular geometry, calculate electronic structure, and predict reactivity. scirp.org
Key parameters derived from DFT calculations include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding chemical reactivity. The energy gap (ΔE) between HOMO and LUMO indicates the molecule's stability; a larger gap suggests higher stability and lower reactivity. scirp.org
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. This is vital for predicting non-covalent interactions with biological targets. For imidazo[1,2-a]pyridine (B132010) N-acylhydrazone derivatives, MEP analysis has shown that nitrogen atoms and other heteroatoms are typically the primary nucleophilic sites. scirp.org
Global Reactivity Descriptors: Parameters such as chemical hardness (η) and softness (S) are calculated to quantify the molecule's resistance to deformation of its electron cloud, further refining the understanding of its stability and reactivity. scirp.org
Studies on related imidazo[1,2-a]pyridine derivatives often utilize the B3LYP functional with basis sets like 6-31+G(d,p) or 6-31G++(d,p) to achieve accurate predictions of their electronic behavior and structural stability. scirp.orgacs.org
Table 1: Key Electronic Properties from DFT Studies on Imidazo[1,2-a]pyridine Derivatives
| Property | Description | Significance in Drug Design |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | Relates to chemical stability and reactivity. |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution. | Predicts sites for intermolecular interactions. |
Molecular Docking Simulations for Ligand-Target Binding Characterization
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor's active site. For this compound and its analogs, docking studies have been instrumental in identifying potential biological targets and elucidating binding mechanisms. nih.gov These simulations help to understand key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex.
The imidazo[1,2-a]pyridine scaffold has been docked against a wide array of biological targets implicated in various diseases, including:
Kinases: Such as B-Raf and FMS-like tyrosine kinase 3 (FLT3), which are crucial targets in cancer therapy. nih.govnih.gov
Enzymes: Including pantothenate synthetase (a target in Mycobacterium tuberculosis) and oxidoreductase (implicated in breast cancer). openpharmaceuticalsciencesjournal.comasianpubs.org
Transcription Factors: Such as the NF-κB p50 subunit, a key regulator of inflammation. nih.gov
Viral Proteins: Including those from SARS-CoV-2, to explore potential antiviral applications. nih.gov
Docking results are often evaluated using a scoring function that estimates the binding affinity, typically expressed in kcal/mol. For instance, a novel imidazo[1,2-a]pyridine derivative showed a high binding energy of -9.207 kcal/mol towards oxidoreductase, indicating a strong potential for inhibition. asianpubs.org Similarly, derivatives targeting pantothenate synthetase have shown docking scores up to -7.370 kcal/mol. openpharmaceuticalsciencesjournal.com
Table 2: Examples of Molecular Docking Studies on Imidazo[1,2-a]pyridine Derivatives
| Derivative/Analog | Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analog | Pantothenate synthetase (3IVX) | -7.370 | Gly158, Met195, Pro38, Hie47 |
| Novel Imidazo[1,2-a]pyridine derivative | Oxidoreductase | -9.207 | His 222, Tyr 216, Lys 270 |
| Imidazo[1,2-a]pyridine derivative (MIA) | NF-κB p50 subunit (1NFK) | Not specified | Docks into the subunit |
| Imidazo[1,2-a]pyrimidine derivative | SARS-CoV-2 Spike Protein (7U0N) | -7.3 | Not specified |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By analyzing physicochemical descriptors, these models can predict the activity of new, unsynthesized molecules, guiding the design of more potent analogs.
For the imidazo[1,2-a]pyridine scaffold, 2D and 3D-QSAR models have been successfully developed. These models often rely on descriptors related to:
Topological Indices: Such as Global Topological Charge Indices (GTCI), which describe the charge transfer within the molecule. nih.gov
Hydrophobicity: The hydrophobic constant (π) of substituents is often a critical factor. nih.gov
Steric and Electrostatic Fields: In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), these fields are calculated around aligned molecules to correlate with activity.
A CoMSIA model developed for imidazopyridine-based B-Raf inhibitors, based on a pharmacophore alignment, demonstrated strong predictive power with a cross-validated correlation coefficient (q²) of 0.621 and a predictive r² of 0.885. nih.govmdpi.com Similarly, a robust atom-based 3D-QSAR model was generated for imidazo[1,2-a]pyridine-3-carboxamide antitubercular agents, yielding a q² of 0.6745 and an R² of 0.9181 for the training set. openpharmaceuticalsciencesjournal.comresearchgate.net These studies highlight how QSAR can effectively guide the optimization of imidazo[1,2-a]pyridine derivatives for enhanced biological efficacy. nih.gov
Table 3: Statistical Validation of a 3D-QSAR Model for Imidazo[1,2-a]pyridine Analogs
| Statistical Parameter | Description | Value |
|---|---|---|
| q² | Cross-validated correlation coefficient (Test Set) | 0.6745 |
| R² | Correlation coefficient (Training Set) | 0.9181 |
| SD | Standard deviation | 0.3305 |
| RMSE | Root Mean Square Error | 0.65 |
| Pearson-R | Pearson correlation coefficient | 0.8427 |
Source: Data for antitubercular imidazo[1,2-a]pyridine-3-carboxamide analogues. openpharmaceuticalsciencesjournal.comresearchgate.net
Molecular Dynamics Simulations for Ligand-Protein Interactions
While molecular docking provides a static snapshot of ligand binding, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms in a ligand-protein complex over time. This technique is crucial for assessing the stability of the docked pose and understanding the conformational changes that may occur upon binding.
MD simulations have been applied to imidazo[1,2-a]pyridine derivatives to confirm the stability of their interactions with target proteins. For example, a 1.2 nanosecond MD simulation of an imidazo[1,2-a]pyridine-3-carboxamide analog complexed with pantothenate synthetase confirmed the stability of the binding interactions predicted by docking. openpharmaceuticalsciencesjournal.com The stability is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and ligand atoms over the simulation period; a stable complex will show minimal fluctuations and an acceptable RMSD value (typically < 3 Å). openpharmaceuticalsciencesjournal.comresearchgate.net Furthermore, Root Mean Square Fluctuation (RMSF) plots can identify which regions of the protein exhibit the most movement, providing insight into local conformational changes upon ligand binding. openpharmaceuticalsciencesjournal.com
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. This model then serves as a 3D query for virtual screening of large chemical databases to identify novel compounds with the potential for similar biological activity. mdpi.com
This approach has been successfully applied to the imidazo[1,2-a]pyridine class. In one study targeting B-Raf kinase, a pharmacophore model consisting of two acceptor atoms, three donor atoms, and three hydrophobic features was generated from active imidazopyridine compounds. nih.govmdpi.com This model was then used to screen the NCI2000 database, leading to the identification of three potential B-Raf inhibitors with new chemical scaffolds. mdpi.com
In another notable example, an innovative virtual screening collaboration was used to explore an imidazo[1,2-a]pyridine hit for visceral leishmaniasis. nih.gov This in silico screening of proprietary libraries allowed for the rapid expansion of the chemical series and investigation of the pharmacophore, which ultimately guided the optimization of the hit compound to improve its antiparasitic activity. nih.gov A ligand-based pharmacophore model (HHPRR: two hydrophobic, one positive, two aromatic rings) was also developed for antitubercular imidazo[1,2-a]pyridine analogues, which served as the basis for a predictive 3D-QSAR model. openpharmaceuticalsciencesjournal.comresearchgate.net
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Imidazo[1,2-a]pyridine N-acylhydrazone |
| Imidazo[1,2-a]pyridine-3-carboxamide |
Future Research Directions and Translational Challenges
Rational Design of Next-Generation 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine Analogues with Improved Potency and Selectivity
The development of next-generation this compound analogues with enhanced potency and selectivity is a primary focus of ongoing research. This involves a rational design approach, leveraging computational modeling and a deep understanding of structure-activity relationships (SAR) to guide the synthesis of novel compounds. researchgate.netresearchgate.net
Key strategies in this area include:
Scaffold Hopping and Molecular Hybridization: Researchers are exploring "scaffold hopping" strategies to identify new core structures that mimic the essential pharmacophoric features of the imidazo[1,2-a]pyridine (B132010) ring system. nih.govrsc.org This approach, combined with molecular hybridization, which involves combining structural motifs from different pharmacologically active compounds, aims to create novel analogues with improved drug-like properties. researchgate.netnih.gov
Structure-Based Drug Design: Utilizing X-ray crystallography and molecular docking studies, scientists can visualize the binding interactions between imidazo[1,2-a]pyridine derivatives and their biological targets. nih.govnih.gov This information is invaluable for designing new analogues with optimized binding affinities and selectivities. For instance, docking studies have been instrumental in designing novel DPP-4 inhibitors with an imidazo[1,2-a]pyridine scaffold. drugbank.com
Introduction of Fluorine and Other Functional Groups: The strategic introduction of fluorine atoms or other functional groups into the imidazo[1,2-a]pyridine scaffold has been shown to modulate the physicochemical and biological properties of these compounds. nih.govmdpi.commdpi.com Fluorination can enhance metabolic stability, binding affinity, and cell permeability. nih.govnih.gov
Table 1: Strategies for Rational Design of Novel Imidazo[1,2-a]pyridine Analogues
| Design Strategy | Description | Desired Outcome |
| Scaffold Hopping | Replacing the core imidazo[1,2-a]pyridine structure with a different, but functionally similar, scaffold. | Discovery of novel chemical series with potentially improved properties. |
| Molecular Hybridization | Combining structural features from different bioactive molecules. | Creation of hybrid compounds with synergistic or additive pharmacological effects. |
| Structure-Based Design | Using 3D structural information of the target protein to guide the design of new ligands. | Enhanced binding affinity and selectivity. |
| Functional Group Modification | Introducing or modifying functional groups on the scaffold. | Improved potency, metabolic stability, and pharmacokinetic profiles. |
Exploration of Novel Biological Targets and Therapeutic Indications
While the initial therapeutic applications of imidazo[1,2-a]pyridine derivatives have been promising, there is a growing interest in exploring their potential against a wider range of biological targets and for new therapeutic indications. researchgate.netnih.gov
Current and emerging areas of investigation include:
Anticancer Agents: A significant body of research is focused on the development of imidazo[1,2-a]pyridine derivatives as anticancer agents. rsc.orgnih.gov These compounds have shown activity against various cancer cell lines by targeting key signaling pathways, such as the PI3K/AKT/mTOR pathway. nih.gov Some derivatives have also been investigated as inhibitors of specific kinases, like FLT3, which is implicated in acute myeloid leukemia. nih.govnih.gov
Antituberculosis Agents: The imidazo[1,2-a]pyridine scaffold is a key component of new antituberculosis drug candidates. nih.govrsc.org Research in this area focuses on optimizing their activity against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. nih.govnih.gov
Neurodegenerative and Psychiatric Disorders: Given the activity of some imidazo[1,2-a]pyridine derivatives at GABA-A receptors, there is potential for developing new treatments for neurological and psychiatric conditions. nih.govnih.gov For example, fluorinated derivatives have been evaluated for potential antipsychotic activity. nih.gov
Other Therapeutic Areas: The versatility of the imidazo[1,2-a]pyridine scaffold has led to its investigation in a variety of other therapeutic areas, including as anti-inflammatory, antiviral, and antidiabetic agents. drugbank.comresearchgate.netnih.gov
Advancements in Asymmetric Synthesis and Stereoselective Functionalization
The development of efficient and stereoselective synthetic methods is crucial for the preparation of chiral this compound analogues. researchgate.net Many biological targets are chiral, and different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.
Recent advancements in this area include:
Catalyst-Free and Metal-Free Reactions: There is a growing emphasis on developing environmentally friendly synthetic methods that avoid the use of heavy metal catalysts. nih.govicsr.in These approaches often utilize visible light or other green chemistry principles. mdpi.comresearchgate.net
C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the efficient and regioselective introduction of new functional groups onto the imidazo[1,2-a]pyridine core. rsc.orgrsc.org This strategy avoids the need for pre-functionalized starting materials, making the synthesis more atom-economical. icsr.in
Multicomponent Reactions (MCRs): MCRs allow for the rapid and efficient synthesis of complex molecules in a single step, which is highly advantageous for the creation of diverse chemical libraries for drug discovery. nih.gov
Integration of Omics Technologies for Deeper Mechanistic Understanding
To fully realize the therapeutic potential of this compound and its analogues, a deeper understanding of their mechanisms of action is required. The integration of "omics" technologies, such as genomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular pathways and molecular targets affected by these compounds.
Potential applications of omics technologies include:
Target Identification and Validation: Proteomics-based approaches can be used to identify the direct binding partners of these compounds within the cell, helping to elucidate their primary mechanism of action.
Biomarker Discovery: Identifying biomarkers that predict a patient's response to treatment with these compounds is essential for personalized medicine.
Understanding Drug Resistance: Omics technologies can help to unravel the molecular mechanisms underlying the development of drug resistance, which is a major challenge in cancer and infectious disease therapy. nih.gov
Overcoming Translational Barriers in Preclinical and Early Clinical Development
Despite the promising preclinical data for many imidazo[1,2-a]pyridine derivatives, significant challenges remain in translating these findings into successful clinical outcomes. researchgate.netresearchgate.net
Key translational barriers include:
Pharmacokinetic Properties: Poor solubility, low bioavailability, and rapid metabolism can limit the in vivo efficacy of these compounds. nih.govnih.gov Future research will need to focus on optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of these molecules. researchgate.net
Toxicity: A thorough evaluation of the potential toxicity of these compounds is essential. nih.gov Hepatotoxicity, for example, has been a concern with some earlier derivatives. nih.gov
Predictive Preclinical Models: The development and use of more predictive in vitro and in vivo models that better mimic human disease will be crucial for improving the success rate of clinical trials.
Addressing these translational challenges will require a collaborative and interdisciplinary approach, bringing together expertise in medicinal chemistry, pharmacology, toxicology, and clinical research. mdpi.com
Q & A
Q. What are the standard synthetic routes for 2-(4-fluorophenyl)imidazo[1,2-a]pyridine derivatives?
A common method involves Vilsmeier-Haack formylation using phosphorus oxychloride (POCl₃) and DMF to introduce aldehyde groups at the C-3 position of the imidazo[1,2-a]pyridine core. Subsequent condensation with amines or borohydride reduction of Schiff bases yields derivatives (e.g., N-((2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)methyl)-4-methylbenzenamine) . Alternative approaches include Suzuki coupling for aryl substitutions and radical-mediated functionalization .
Q. Which analytical techniques are critical for structural confirmation of these derivatives?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and coupling patterns. Electron spray ionization mass spectrometry (ESIMS) confirms molecular weight, while X-ray crystallography provides insights into π-stacking and hydrogen-bonding interactions critical for activity .
Q. What biological targets are commonly associated with this scaffold?
The scaffold exhibits activity against cyclooxygenase-2 (COX-2), FLT3 kinase, TNF-α production, and GABA receptors. For example, C-3 morpholine-substituted derivatives show COX-2 inhibition (IC₅₀ = 0.07 μM, selectivity index = 217.1), while fluorophenyl variants are evaluated in FLT3 inhibition assays .
Advanced Research Questions
Q. How do substituents at C-3 and C-7 positions modulate biological activity?
Substituent size and polarity at C-3 significantly influence target selectivity. For instance, Mannich bases with morpholine groups enhance COX-2 selectivity, while phenylamino groups improve TNF-α inhibition. Fluorophenyl groups at C-2 or C-7 improve pharmacokinetic properties, such as blood-brain barrier penetration for GABA agonists . Computational docking studies (e.g., ligand efficiency metrics) guide rational design by correlating substituent effects with binding affinities .
Q. What strategies address discrepancies in biological activity data across studies?
Discrepancies often arise from assay conditions (e.g., buffer composition, enzyme sources) or substituent electronic effects. For example, FLT3 inhibition assays using Caliper EZ Reader II require optimized separation buffers (100 mM HEPES, 0.015% Brij-35) to ensure reproducibility . Meta-analyses comparing IC₅₀ values under standardized protocols are recommended .
Q. How can radical reactions enhance functionalization of this scaffold?
Copper-catalyzed selenylation with selenium powder enables regioselective C–H bond activation at C-3, forming seleno-imidazo[1,2-a]pyridines. Photocatalyzed radical trifluoromethylation and metal-free oxidative coupling further diversify the scaffold under mild conditions .
Q. What computational tools improve selectivity in derivative design?
Molecular dynamics simulations and density functional theory (DFT) predict π-stacking and hydrogen-bonding interactions. For example, bioisosteric replacement of N-phenylpyrazole with imidazo[1,2-a]pyridine in TNF-α inhibitors improved potency (e.g., LASSBio-1749, IC₅₀ < 1 μM) by optimizing hydrophobic interactions .
Q. How are fluorescence properties leveraged for biological studies?
Derivatives with 2-(2'-hydroxyphenyl) groups exhibit intramolecular charge transfer (ICT) and solvent-dependent emission, enabling real-time tracking of cellular uptake. Crystal packing analysis (via XRD) reveals intermolecular C–H⋯π interactions that stabilize excited states .
Methodological Considerations
- Synthetic Optimization : Prioritize regioselective methods (e.g., sulfenylation, selenylation) to minimize byproducts .
- Assay Design : Use orthogonal validation (e.g., ELISA for TNF-α, fluorometric kinase assays) to confirm mechanistic hypotheses .
- Data Interpretation : Cross-reference crystallographic data with computational models to resolve activity-structure paradoxes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
